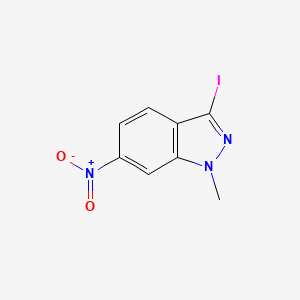

3-Iodo-1-methyl-6-nitro-1H-indazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-iodo-1-methyl-6-nitroindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6IN3O2/c1-11-7-4-5(12(13)14)2-3-6(7)8(9)10-11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBFJQSWNJCSHFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2)[N+](=O)[O-])C(=N1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6IN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001286532 | |

| Record name | 1H-Indazole, 3-iodo-1-methyl-6-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001286532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1363382-12-0 | |

| Record name | 1H-Indazole, 3-iodo-1-methyl-6-nitro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1363382-12-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indazole, 3-iodo-1-methyl-6-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001286532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A-Z Guide to the Synthesis of 3-Iodo-1-methyl-6-nitro-1H-indazole: A Key Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted indazoles are a cornerstone of modern medicinal chemistry, serving as privileged scaffolds in a multitude of therapeutic agents.[1][2] Among these, 3-Iodo-1-methyl-6-nitro-1H-indazole is a highly valuable intermediate, prized for the synthetic versatility offered by its C-3 iodo group—a versatile handle for elaboration via cross-coupling reactions.[3][4] This guide provides an in-depth, scientifically grounded protocol for the synthesis of this key building block, moving from strategic retrosynthetic analysis to a detailed, step-by-step experimental procedure. We will explore the mechanistic underpinnings of the core transformation—a Sandmeyer-type iododeamination—and provide actionable insights into reaction optimization, safety, and characterization to ensure the reliable and reproducible synthesis of high-purity material.

Introduction: The Strategic Importance of this compound

The indazole nucleus is a bicyclic heteroaromatic system that is isosteric to indole and has been integral to the discovery of numerous biologically active molecules, including kinase inhibitors for oncology.[5][6] The specific molecule, this compound, combines several critical features for drug development:

-

The Indazole Core: A proven pharmacophore that provides a rigid framework for orienting substituents to interact with biological targets.

-

The C-3 Iodo Group: An exceptionally useful functional group. The carbon-iodine bond is relatively weak, making it an ideal leaving group for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), allowing for the facile introduction of diverse aryl, alkyl, and vinyl groups.[4]

-

The N-1 Methyl Group: This modification blocks the tautomerization common in unsubstituted indazoles and provides a specific steric and electronic profile, often enhancing binding affinity or metabolic stability.

-

The C-6 Nitro Group: A strong electron-withdrawing group that significantly influences the electronic properties of the indazole ring system. It can also serve as a synthetic handle for further transformations, such as reduction to an amine group, opening avenues for amide bond formation or other functionalizations.

Given these features, a robust and scalable synthesis of this intermediate is of paramount importance to drug discovery programs targeting a wide array of diseases.

Synthetic Strategy & Mechanistic Insights

The most logical and field-proven approach to synthesizing this compound is via the diazotization of a 3-aminoindazole precursor followed by displacement of the resulting diazonium salt with iodide. This classic transformation is a variant of the Sandmeyer reaction.[7][8]

Retrosynthetic Analysis

A retrosynthetic breakdown reveals a straightforward pathway: The target molecule can be disconnected at the C-I bond, pointing to a diazonium salt intermediate. This diazonium salt, in turn, arises from the corresponding 3-aminoindazole, which itself can be prepared from a suitable starting material.

The Core Transformation: Iododeamination via Diazotization

The conversion of an aromatic primary amine to an aryl iodide is a cornerstone of organic synthesis.[9] The process occurs in two distinct stages:

-

Diazotization: The reaction of the primary amine (1-methyl-6-nitro-1H-indazol-3-amine) with nitrous acid (HNO₂) generates a highly reactive diazonium salt.[10] Nitrous acid is unstable and is therefore generated in situ from the reaction of a nitrite salt (typically sodium nitrite, NaNO₂) with a strong mineral acid (e.g., sulfuric acid or hydrochloric acid) at low temperatures (0–5 °C).

-

Scientist's Note (Causality): The low temperature is critical. Aryl diazonium salts are thermally unstable and can decompose explosively if allowed to warm or isolate in a dry state.[11] The strong acid serves both to generate the reactive nitrosating agent (the nitrosonium ion, NO⁺) and to protonate the starting amine, preventing unwanted side reactions like triazene formation.

-

-

Iodide Displacement (Sandmeyer-type Reaction): The diazonium group (-N₂⁺) is an excellent leaving group (thermodynamically driven by the formation of stable dinitrogen gas, N₂). The introduction of an iodide source, such as potassium iodide (KI), leads to the displacement of the diazonium group.[12] The mechanism involves a single-electron transfer (SET) process, generating an aryl radical which then abstracts an iodine atom from an iodide source.[7]

-

Scientist's Note (Causality): Unlike Sandmeyer reactions for chlorination or bromination which often require a copper(I) catalyst, iodination typically proceeds readily without a catalyst.[8] This is because the iodide ion is a sufficiently strong reducing agent to initiate the electron transfer to the diazonium salt.

-

Detailed Experimental Protocol

This protocol outlines a reliable method for the synthesis of this compound from its 3-amino precursor.

Materials & Reagents

| Reagent | Formula | MW ( g/mol ) | Molarity/Purity | Amount (mmol) | Equivalents | Hazards |

| 1-methyl-6-nitro-1H-indazol-3-amine | C₈H₈N₄O₂ | 192.17 | >98% | 10.0 | 1.0 | Irritant |

| Sulfuric Acid | H₂SO₄ | 98.08 | 98% (conc.) | - | - | Corrosive, Oxidizer |

| Sodium Nitrite | NaNO₂ | 69.00 | >97% | 12.0 | 1.2 | Oxidizer, Toxic |

| Potassium Iodide | KI | 166.00 | >99% | 15.0 | 1.5 | Irritant |

| Deionized Water | H₂O | 18.02 | - | - | - | None |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | ACS Grade | - | - | Carcinogen suspect |

| Sodium Thiosulfate | Na₂S₂O₃ | 158.11 | - | - | - | None |

| Brine | sat. NaCl(aq) | - | - | - | - | None |

| Magnesium Sulfate | MgSO₄ | 120.37 | Anhydrous | - | - | None |

Step-by-Step Synthesis Workflow

The overall workflow involves the preparation of the diazonium salt followed by its conversion to the final iodo-indazole product.

Procedure:

-

Preparation of the Diazonium Salt:

-

To a 250 mL three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add concentrated sulfuric acid (40 mL) and cool the flask in an ice-salt bath to 0–5 °C.

-

Slowly add 1-methyl-6-nitro-1H-indazol-3-amine (1.92 g, 10.0 mmol) in portions, ensuring the temperature does not exceed 10 °C. Stir until a clear solution is obtained.

-

In a separate beaker, dissolve sodium nitrite (0.83 g, 12.0 mmol) in cold deionized water (10 mL).

-

Transfer the sodium nitrite solution to the dropping funnel and add it dropwise to the stirred amine solution over 30 minutes. Crucially, maintain the internal temperature between 0 and 5 °C throughout the addition.

-

After the addition is complete, continue stirring the resulting solution in the ice bath for an additional 30 minutes.

-

-

Iodination and Product Isolation:

-

In a 500 mL beaker, dissolve potassium iodide (2.49 g, 15.0 mmol) in deionized water (50 mL) and cool in an ice bath.

-

Slowly and carefully, add the cold diazonium salt solution from step 1 to the stirred potassium iodide solution. Vigorous evolution of nitrogen gas will be observed.

-

Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature, then gently heat on a water bath to ~50 °C for 1 hour, or until the evolution of gas ceases.

-

Cool the reaction mixture to room temperature. A dark solid should precipitate.

-

Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash sequentially with 10% aqueous sodium thiosulfate solution (50 mL) to remove any residual iodine, followed by brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

-

Purification:

-

The crude solid can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound as a solid.

-

Characterization and Quality Control

Verifying the identity and purity of the final compound is essential. Standard analytical techniques should be employed:

| Technique | Purpose | Expected Observations |

| ¹H NMR | Structural Elucidation | Signals corresponding to the methyl group, and aromatic protons on the indazole ring. Chemical shifts will be influenced by the nitro and iodo substituents. |

| ¹³C NMR | Structural Confirmation | Signals for all 8 unique carbon atoms in the molecule. |

| LC-MS | Purity & Mass Verification | A major peak in the chromatogram with the correct mass-to-charge ratio for the protonated molecule [M+H]⁺ (Expected m/z ≈ 303.97). |

| HPLC | Purity Assessment | A single major peak, allowing for quantification of purity (e.g., >98%).[13] |

| Melting Point | Identity & Purity Check | A sharp, defined melting range consistent with a pure compound. |

Safety and Handling

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.

-

Reagent Handling: Concentrated sulfuric acid is highly corrosive. Sodium nitrite is a strong oxidizer and is toxic if ingested. Dichloromethane is a suspected carcinogen. Handle all chemicals within a certified chemical fume hood.

-

Reaction Hazards: The diazotization reaction is exothermic and produces unstable diazonium salts. Strict temperature control is mandatory to prevent runaway reactions and potential detonation, especially if the diazonium salt is allowed to dry out.

Troubleshooting

| Issue | Potential Cause | Suggested Solution |

| Low Yield | Incomplete diazotization. | Ensure temperature is maintained at 0-5 °C during NaNO₂ addition. Check the purity of the starting amine. |

| Premature decomposition of diazonium salt. | Add the diazonium salt solution to the KI solution promptly after its formation. Do not let it warm up. | |

| Dark, Oily Product | Presence of iodine and other byproducts. | Ensure a thorough wash with sodium thiosulfate solution. Optimize purification conditions. |

| Incomplete Reaction | Insufficient reaction time or temperature. | After initial N₂ evolution, ensure the reaction is gently heated as per the protocol to drive it to completion. |

Conclusion

The synthesis of this compound via a Sandmeyer-type iododeamination is a robust and reproducible method for accessing a key intermediate in drug discovery. By understanding the underlying reaction mechanisms and adhering strictly to the experimental parameters, particularly temperature control during diazotization, researchers can reliably produce this valuable building block. The protocol described herein provides a comprehensive framework for synthesis, purification, and characterization, enabling the advancement of medicinal chemistry programs that rely on this versatile scaffold.

References

- Benchchem. Application Notes and Protocols for the Synthesis of 3-Iodo-6-methyl-5-nitro-1H-indazole.

-

Sharma, R., et al. (2018). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Brazilian Chemical Society. Available from: [Link]

- Grokipedia. Sandmeyer reaction.

- Benchchem. Synthesis of 3-Iodo-6-methyl-5-nitro-1H-indazole: A Detailed Application Note and Protocol.

- Google Patents. Methods for preparing indazole compounds.

-

ResearchGate. A safe and reliable procedure for the iododeamination of aromatic and heteroaromatic amines in a continuous flow reactor. Available from: [Link]

-

Wikipedia. Sandmeyer reaction. Available from: [Link]

-

Organic Chemistry Portal. Sandmeyer Reaction. Available from: [Link]

- Benchchem. Application Notes and Protocols for the Characterization of 3-Iodo-6-methyl-5-nitro-1H-indazole.

- Filimonov, V. D., et al. (2008). A Green Procedure for the Diazotization–Iodination of Aromatic Amines under Aqueous, Strong-Acid-Free Conditions. Synlett.

-

Organic Chemistry Portal. Diazotisation. Available from: [Link]

- Benchchem. Application Notes and Protocols for 3-Iodo-6-methyl-4-nitro-1H-indazole in Medicinal Chemistry.

-

PubMed. Discovery of 3-(Indol-5-yl)-indazole Derivatives as Novel Myeloid Differentiation Protein 2/Toll-like Receptor 4 Antagonists for Treatment of Acute Lung Injury. Available from: [Link]

-

PubMed. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Available from: [Link]

-

PubMed. Structure-Based Discovery of 1H-Indazole-3-carboxamides as a Novel Structural Class of Human GSK-3 Inhibitors. Available from: [Link]

Sources

- 1. Discovery of 3-(Indol-5-yl)-indazole Derivatives as Novel Myeloid Differentiation Protein 2/Toll-like Receptor 4 Antagonists for Treatment of Acute Lung Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. Structure-Based Discovery of 1H-Indazole-3-carboxamides as a Novel Structural Class of Human GSK-3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 8. Sandmeyer Reaction [organic-chemistry.org]

- 9. portal.tpu.ru [portal.tpu.ru]

- 10. Diazotisation [organic-chemistry.org]

- 11. grokipedia.com [grokipedia.com]

- 12. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Characterization of 3-Iodo-1-methyl-6-nitro-1H-indazole

Abstract

This technical guide provides a comprehensive characterization of 3-Iodo-1-methyl-6-nitro-1H-indazole (CAS No. 1363382-12-0), a key heterocyclic building block in medicinal chemistry and drug development. We present a detailed examination of its synthesis, structural elucidation through spectroscopic methods, physicochemical properties, and chemical reactivity. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's properties for its effective utilization in complex organic synthesis, particularly in the development of kinase inhibitors and other therapeutic agents. All protocols are detailed with an emphasis on the underlying chemical principles, ensuring both reproducibility and a thorough understanding of the experimental design.

Introduction: The Significance of Functionalized Indazoles

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anti-inflammatory, antibacterial, and antitumor properties.[1][2] The therapeutic potential of indazole derivatives is profoundly influenced by the substitution pattern on the bicyclic ring system.[1][2]

This compound is a strategically functionalized intermediate. Each substituent serves a distinct and critical purpose:

-

The 3-Iodo Group: This is the most synthetically versatile position. The carbon-iodine bond is relatively weak, making it an excellent leaving group and an ideal handle for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira reactions.[3][4] This allows for the facile introduction of diverse aryl, alkyl, and alkynyl moieties, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

-

The 1-Methyl Group: N-methylation prevents the formation of regioisomers during subsequent reactions and can improve the compound's pharmacokinetic properties, such as solubility and metabolic stability.

-

The 6-Nitro Group: As a strong electron-withdrawing group, the nitro substituent significantly modulates the electronic properties of the indazole ring. It can also serve as a precursor to an amino group via reduction, providing another site for derivatization.[3][5]

This guide will systematically detail the synthesis and comprehensive characterization of this valuable synthetic intermediate.

Synthesis and Purification

The synthesis of this compound is typically achieved through a multi-step sequence starting from a commercially available precursor. The general workflow involves N-methylation, followed by nitration and finally, regioselective iodination.

Synthetic Workflow Diagram

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol (Representative)

This protocol is based on established methodologies for the functionalization of indazole scaffolds.[3]

Step 1: Synthesis of 1-Methyl-6-nitro-1H-indazole

-

Reaction Setup: To a stirred solution of 6-nitro-1H-indazole (1.0 eq) in N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃) (1.5 eq) at room temperature.

-

Methylation: Add methyl iodide (CH₃I) (1.2 eq) dropwise to the suspension. The reaction is mildly exothermic. Maintain the temperature below 30°C.

-

Reaction Monitoring: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Pour the reaction mixture into ice-water. The product will precipitate. Filter the solid, wash with copious amounts of water to remove DMF and salts, and dry under vacuum.

-

Causality: The use of a polar aprotic solvent like DMF facilitates the Sₙ2 reaction. K₂CO₃ acts as a base to deprotonate the indazole N-H, forming the nucleophilic indazolide anion.

-

Step 2: Synthesis of this compound

-

Reaction Setup: Dissolve the crude 1-methyl-6-nitro-1H-indazole (1.0 eq) in DMF. Add powdered potassium carbonate (K₂CO₃) (2.0 eq).

-

Iodination: Add a solution of iodine (I₂) (1.5 eq) in DMF dropwise over 1-2 hours. Maintain the reaction temperature below 35°C.[3]

-

Reaction Monitoring: Stir the reaction at room temperature for 5-6 hours, monitoring by TLC.

-

Work-up: Quench the reaction by pouring it into an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to neutralize excess iodine. The product precipitates as a solid.

-

Purification: Filter the crude product, wash with water, and dry. Purify the solid by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure product.

-

Causality: The C3 position of the indazole ring is susceptible to electrophilic substitution.[1] The base (K₂CO₃) is crucial for the reaction, likely facilitating the formation of a more reactive species.

-

Structural and Spectroscopic Characterization

Unambiguous characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques is employed for this purpose.

Physicochemical Properties

| Property | Value |

| CAS Number | 1363382-12-0[6] |

| Molecular Formula | C₈H₆IN₃O₂ |

| Molecular Weight | 303.06 g/mol |

| Appearance | Expected to be a yellow or off-white solid |

| Purity | Typically >95% after chromatography |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of the molecule. Spectra are typically recorded in deuterated solvents like DMSO-d₆ or CDCl₃.

¹H NMR (Proton NMR): The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.

-

Expected Signals:

-

An N-methyl singlet (CH₃) around 4.0-4.2 ppm.

-

Three distinct aromatic proton signals in the range of 7.5-8.5 ppm. The strong electron-withdrawing effect of the nitro group will cause significant downfield shifts for adjacent protons.

-

¹³C NMR (Carbon NMR): This technique identifies all unique carbon atoms in the molecule.

-

Expected Signals:

-

An N-methyl carbon signal around 30-35 ppm.

-

Eight aromatic/heterocyclic carbon signals. The carbon attached to the iodine (C3) and the carbon attached to the nitro group (C6) will be significantly shifted due to electronic effects.

-

Note: While specific, experimentally verified spectra for this exact compound are not widely published, data from closely related analogs like 1-Methyl-5-nitro-1H-indazole can be used for prediction. For this analog, the N-CH₃ signal appears at 4.15 ppm, and aromatic signals are observed at 8.80, 8.28, 8.18, and 7.85 ppm.[7]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition of the compound. High-Resolution Mass Spectrometry (HRMS) is particularly crucial.

| Parameter | Expected Value |

| Molecular Formula | C₈H₆IN₃O₂ |

| Calculated Exact Mass | 302.9505 g/mol |

| Expected [M+H]⁺ Peak | 303.9578 m/z |

| Expected [M-H]⁻ Peak | 301.9432 m/z |

-

Self-Validation: The observation of the [M+H]⁺ peak at m/z 303.9578 with high mass accuracy (<5 ppm error) in an HRMS analysis provides definitive confirmation of the elemental formula. The characteristic isotopic pattern of iodine (a single intense peak) will also be present.

X-ray Crystallography

While a crystal structure for this compound is not publicly available, data from the closely related 3-chloro-1-methyl-5-nitro-1H-indazole reveals a nearly planar indazole ring system.[5][8] It is expected that the target compound would adopt a similar planar conformation, which is important for understanding its potential interactions with biological targets.[5]

Characterization Workflow Diagram

Caption: A standard workflow for the complete structural characterization of the title compound.

Chemical Reactivity and Synthetic Utility

The primary synthetic value of this compound lies in its capacity to undergo further functionalization.

Palladium-Catalyzed Cross-Coupling Reactions

The C3-iodo group is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions.[4] This reactivity allows for the construction of complex molecular architectures by forming new carbon-carbon and carbon-heteroatom bonds.

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing aryl or vinyl groups.

-

Heck Reaction: Coupling with alkenes to introduce substituted vinyl groups.[3]

-

Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds, introducing alkynyl moieties.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, introducing diverse amino substituents.

The electron-withdrawing nitro group generally increases the reactivity of the iodo-indazole in the oxidative addition step of the catalytic cycle, often leading to higher reaction efficiency.[4]

Reduction of the Nitro Group

The 6-nitro group can be readily reduced to a 6-amino group using standard reducing agents like tin(II) chloride (SnCl₂) in HCl, or catalytic hydrogenation (H₂/Pd-C).[3][5] This introduces a nucleophilic amino group that can be further modified through acylation, alkylation, or diazotization reactions, adding another dimension of synthetic diversity.

Conclusion

This compound is a highly valuable and versatile intermediate in organic and medicinal chemistry. Its synthesis is straightforward, and its structure can be unambiguously confirmed through a standard suite of analytical techniques, including NMR and mass spectrometry. The strategic placement of the iodo, methyl, and nitro groups provides three distinct points for chemical modification, making it an ideal building block for the synthesis of complex, biologically active molecules, particularly in the pursuit of novel kinase inhibitors and other targeted therapeutics.[5][9] This guide provides the foundational knowledge required for its effective synthesis, characterization, and application in advanced drug discovery programs.

References

- Benchchem. Application Notes and Protocols for the Synthesis of 3-Iodo-6-methyl-5-nitro-1H-indazole. (URL: )

- Benchchem.

- Chem-Impex. 3-Iodo-6-Nitro (1H)Indazole. (URL: )

- Benchchem. Mass Spectrometry of 3-Iodo-6-methyl-5-nitro-1H-indazole: A Technical Guide. (URL: )

- Benchchem. An In-depth Technical Guide to 3-Iodo-6-methyl-5-nitro-1H-indazole. (URL: )

- Google Patents. WO2006048745A1 - Methods for preparing indazole compounds. (URL: )

- Benchchem. comparing reactivity of 4-Iodo-3-methyl-1H-indazole with other iodoindazoles. (URL: )

- Benchchem.

- Benchchem. Technical Guide: Spectroscopic and Synthetic Overview of 3-Iodo-6-methyl-5-nitro-1H-indazole. (URL: )

- BLDpharm. This compound. (URL: )

- Benchchem. A Spectroscopic Guide to the Regioisomers of 3-Iodo-6-methyl-4-nitro-1H-indazole. (URL: )

- BenchChem. An In-depth Technical Guide to 3-Iodo-6- methyl-5-nitro-1H-indazole (CAS: 1000343-55-4). (URL: )

- Benchchem.

-

PubMed Central. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (URL: [Link])

-

PubMed Central. Crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole. (URL: [Link])

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. 1363382-12-0|this compound|BLD Pharm [bldpharm.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to 3-Iodo-1-methyl-6-nitro-1H-indazole

CAS Number: 1363382-12-0

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Iodo-1-methyl-6-nitro-1H-indazole (CAS No. 1363382-12-0), a key heterocyclic building block with significant potential in medicinal chemistry. While detailed experimental data for this specific compound is not extensively published, this document synthesizes information from commercial suppliers and analogous structures to offer a robust resource for researchers. We will delve into its chemical properties, propose a logical synthetic pathway, predict its spectroscopic characteristics, and explore its reactivity and potential applications, particularly in the realm of kinase inhibitor development. The strategic positioning of the iodo, methyl, and nitro functional groups on the indazole core renders this molecule a highly versatile intermediate for the synthesis of complex pharmaceutical agents.

Introduction: The Indazole Scaffold in Medicinal Chemistry

The indazole nucleus, a bicyclic system composed of a fused benzene and pyrazole ring, is a privileged scaffold in drug discovery.[1] Its rigid structure and ability to participate in various non-covalent interactions have made it a cornerstone in the design of compounds targeting a wide array of biological targets. Notably, indazole derivatives have found success as potent kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[2] The functionalization of the indazole core is a critical strategy for modulating the potency, selectivity, and pharmacokinetic properties of these drug candidates.

This compound presents a unique combination of functional groups that are highly advantageous for synthetic elaboration. The iodine atom at the C3 position serves as a versatile handle for transition metal-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, and alkyl substituents.[3] The nitro group at the C6 position is a strong electron-withdrawing group that can influence the reactivity of the heterocyclic ring and also serve as a precursor to an amino group, opening up further avenues for derivatization.[4] The N1-methylation distinguishes it from its 1H-indazole counterparts, potentially altering its solubility, metabolic stability, and binding interactions.

Physicochemical and Structural Properties

Based on information from chemical suppliers and computational predictions, the core properties of this compound are summarized below.[5][6][7]

| Property | Value | Reference(s) |

| CAS Number | 1363382-12-0 | [6][7] |

| Molecular Formula | C₈H₆IN₃O₂ | [5][6] |

| Molecular Weight | 303.06 g/mol | [5][6] |

| Appearance | Expected to be a powder or crystalline solid | [5] |

| Purity | Typically ≥97% from commercial suppliers | [6] |

| SMILES | CN1/N=C(/I)C2=C1C=C([O-])C=C2 | [6] |

The structure of this compound is characterized by the planar indazole ring system. The N1-methyl group and the substituents on the benzene ring dictate its electronic and steric profile.

Caption: Molecular structure of this compound.

Proposed Synthetic Pathways

Pathway A: N-Methylation of 3-Iodo-6-nitro-1H-indazole This pathway involves the initial synthesis of 3-iodo-6-nitro-1H-indazole followed by N-methylation.

Pathway B: Iodination of 1-Methyl-6-nitro-1H-indazole This pathway commences with the synthesis of 1-methyl-6-nitro-1H-indazole, followed by iodination at the C3 position.

Caption: Proposed synthetic pathways to this compound.

Detailed Experimental Protocol (Proposed)

The following protocol is a representative procedure for Pathway A, which is often preferred as direct iodination of the electron-rich indazole ring is typically efficient.

Step 1: Synthesis of 3-Iodo-6-nitro-1H-indazole from 6-Nitro-1H-indazole

This procedure is adapted from a known method for the C3-iodination of 6-nitroindazole.[8]

-

Materials: 6-Nitro-1H-indazole, Iodine (I₂), Potassium Carbonate (K₂CO₃), N,N-Dimethylformamide (DMF).

-

Procedure:

-

To a solution of 6-nitro-1H-indazole (1.0 eq) in DMF, add potassium carbonate (2.0 eq).

-

To this stirred suspension, add a solution of iodine (1.5 eq) in DMF dropwise at room temperature.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, pour the reaction mixture into an aqueous solution of sodium thiosulfate to quench the excess iodine.

-

The product will precipitate out of the solution. Collect the solid by filtration, wash with water, and dry under vacuum to yield 3-iodo-6-nitro-1H-indazole.

-

Step 2: Synthesis of this compound

This step involves the N-methylation of the previously synthesized intermediate.

-

Materials: 3-Iodo-6-nitro-1H-indazole, Methyl Iodide (MeI), a suitable base (e.g., K₂CO₃, Cs₂CO₃, or NaH), and a polar aprotic solvent (e.g., DMF, Acetonitrile).

-

Procedure:

-

To a solution of 3-iodo-6-nitro-1H-indazole (1.0 eq) in the chosen solvent, add the base (1.1-1.5 eq).

-

Add methyl iodide (1.1-1.2 eq) dropwise to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC.

-

Once the reaction is complete, quench with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

-

Causality behind Experimental Choices:

-

The choice of a base in the iodination step is crucial to deprotonate the indazole N-H, thereby increasing the nucleophilicity of the C3 position for electrophilic attack by iodine.[9]

-

N-methylation of indazoles can lead to a mixture of N1 and N2 isomers. The choice of base and solvent can influence the regioselectivity of this reaction. Generally, in polar aprotic solvents like DMF, methylation tends to favor the N1 position.[10]

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not widely published, we can predict the key spectroscopic features based on the analysis of structurally similar compounds.[11][12][13][14][15]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the N-methyl group. The chemical shifts will be influenced by the electron-withdrawing nitro group and the deshielding effect of the iodine atom.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H | 7.5 - 8.5 | m |

| N-CH₃ | ~4.0 | s |

-

Rationale: The aromatic protons will appear in the downfield region, with the proton ortho to the nitro group expected at the lowest field. The N-methyl protons will appear as a singlet, typically around 4.0 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide further structural confirmation.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=N | ~140-150 |

| C-NO₂ | ~145-155 |

| Aromatic C-H | ~110-130 |

| C-I | ~90-100 |

| N-CH₃ | ~30-40 |

-

Rationale: The carbon attached to the nitro group (C6) and the carbon of the pyrazole ring (C7a) will be significantly deshielded. The carbon bearing the iodine atom (C3) will also be downfield.

Mass Spectrometry

Mass spectrometry is a critical tool for confirming the molecular weight of the compound.

| Ion | Expected m/z |

| [M]⁺ | 303.95 |

| [M+H]⁺ | 304.96 |

-

Predicted Fragmentation Pattern: Under electron ionization (EI), fragmentation is expected. Common fragmentation pathways for nitroaromatic compounds include the loss of NO₂ (46 Da) and NO (30 Da). The loss of the iodine atom (127 Da) is also a likely fragmentation pathway.[2][16]

Caption: Predicted mass spectrometry fragmentation pathway.

Reactivity and Applications in Drug Discovery

The synthetic utility of this compound lies in the reactivity of its functional groups, making it a valuable intermediate in the synthesis of more complex molecules, particularly kinase inhibitors.[5]

Cross-Coupling Reactions

The C3-iodo group is a prime site for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions.[8][17][18] These reactions allow for the introduction of a wide variety of substituents, which is a key strategy in structure-activity relationship (SAR) studies during drug development.

Caption: Key cross-coupling reactions of this compound.

Reduction of the Nitro Group

The nitro group at the C6 position can be readily reduced to an amino group using standard reducing agents such as SnCl₂, H₂/Pd-C, or iron in acidic media.[4][8] The resulting 6-amino-3-iodo-1-methyl-1H-indazole is a versatile intermediate that can be further functionalized through acylation, sulfonylation, or diazotization reactions.

Conclusion

This compound (CAS No. 1363382-12-0) is a valuable and versatile building block for medicinal chemistry and drug discovery. Its trifunctional nature provides multiple handles for synthetic diversification, making it an attractive starting material for the synthesis of compound libraries targeting various biological pathways. While specific experimental data for this compound remains limited in the public domain, this guide provides a solid foundation for its synthesis, characterization, and application based on established chemical principles and data from analogous structures. As the demand for novel kinase inhibitors and other targeted therapies continues to grow, the utility of such highly functionalized heterocyclic intermediates is expected to increase significantly.

References

- Application of 3-Iodo-6-methyl-5-nitro-1H-indazole in Kinase Inhibitor Synthesis - Benchchem.

- Application Notes and Protocols for the Synthesis of 3-Iodo-6-methyl-5-nitro-1H-indazole - Benchchem.

- 3-iodo-1-methyl-6-nitro-indazole - Amadis Chemical Co., Ltd.

- Synthesis of 3-Iodo-6-methyl-5-nitro-1H-indazole: A Detailed Application Note and Protocol - Benchchem.

- Wiley-VCH 2007 - Supporting Information.

- A Spectroscopic Guide to the Regioisomers of 3-Iodo-6-methyl-4-nitro-1H-indazole - Benchchem.

- Application Note: A Detailed Protocol for the Electrophilic Iodination of 6-methyl-4-nitro-1H-indazole - Benchchem.

- WO2006048745A1 - Methods for preparing indazole compounds - Google P

- Literature Review: 3-Iodo-6-methyl-4-nitro-1H-indazole and Related Isomers - Benchchem.

- Methylation of 3-methyl-6-nitro-1H-indazole by 9-dimethyloxonium and... - ResearchGate.

- On the history, synthesis, and medicinal use of cantharidin, LB-100, and their analogs.

- Mass Spectrometry of 3-Iodo-6-methyl-5-nitro-1H-indazole: A Technical Guide - Benchchem.

- Experimental protocol for the synthesis of 3-Methyl-6-nitro-1H-indazole - Benchchem.

- Technical Guide: Spectroscopic and Synthetic Overview of 3-Iodo-6-methyl-5-nitro-1H-indazole - Benchchem.

-

Indazole – an emerging privileged scaffold: synthesis and its biological significance - NIH. (URL: [Link])

-

A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions - NIH. (URL: [Link])

- 1 H-NMR spectrum of compound (14) 3.3 13 C-NMR study In this work, 13... - ResearchGate.

-

3-iodo-1-methyl-5-nitro-1h-indazole - PubChemLite. (URL: [Link])

-

6-Nitroindazole | C7H5N3O2 | CID 24239 - PubChem - NIH. (URL: [Link])

- CN103319410A - Synthesis method of indazole compound - Google P

- An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E.

-

tert-Butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate - PubChem. (URL: [Link])

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. 3-iodo-1-methyl-6-nitro-indazole;1363382-12-0, CasNo.1363382-12-0 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. CN103319410A - Synthesis method of indazole compound - Google Patents [patents.google.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. rsc.org [rsc.org]

- 13. application.wiley-vch.de [application.wiley-vch.de]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

Spectroscopic Characterization of 3-Iodo-1-methyl-6-nitro-1H-indazole: An In-depth Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic data for 3-Iodo-1-methyl-6-nitro-1H-indazole, a heterocyclic compound of interest in medicinal chemistry and drug development. As direct experimental data for this specific molecule is not widely available in public repositories, this guide leverages empirical data from structurally analogous compounds and established spectroscopic principles to provide a robust predictive characterization. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the structural elucidation of novel chemical entities.

Introduction: The Structural Imperative of Substituted Indazoles

Indazole derivatives are a cornerstone in modern medicinal chemistry, exhibiting a wide spectrum of biological activities.[1][2] The precise substitution pattern on the indazole core is paramount, as minor positional changes of functional groups can dramatically alter a molecule's pharmacological profile. The title compound, this compound, features a unique constellation of substituents: an iodo group at the 3-position, a methyl group on the N-1 nitrogen, and a nitro group at the 6-position. This substitution pattern makes the molecule a versatile intermediate for further chemical modifications, particularly through cross-coupling reactions at the iodo-position.[3]

Accurate and unambiguous structural confirmation is a non-negotiable prerequisite for any downstream application. This guide provides a detailed examination of the expected ¹H NMR, ¹³C NMR, and Mass Spectrometry data for this compound, offering a foundational blueprint for its identification and characterization.

Predicted ¹H NMR Spectroscopic Data

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a primary tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of this compound in a suitable deuterated solvent (e.g., DMSO-d₆) is expected to exhibit distinct signals corresponding to the aromatic protons and the N-methyl group.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-4 | ~8.5 - 8.7 | d | ~9.0 | Deshielded by the adjacent nitro group and the anisotropic effect of the pyrazole ring. |

| H-5 | ~8.1 - 8.3 | dd | ~9.0, ~2.0 | Influenced by the ortho nitro group (deshielding) and meta to the C-7 proton. |

| H-7 | ~7.8 - 8.0 | d | ~2.0 | Least deshielded of the aromatic protons, likely appearing as a doublet due to coupling with H-5. |

| N-CH₃ | ~4.2 - 4.4 | s | - | Characteristic singlet for a methyl group attached to a nitrogen atom in a heterocyclic system.[4] |

The electron-withdrawing nature of the nitro group at the 6-position is anticipated to exert a significant deshielding effect on the aromatic protons, particularly H-5 and H-7.[5] The chemical shifts are predicted based on data from related nitro-substituted indazoles.[4] The N-methylation at the 1-position is confirmed by the presence of a singlet in the 4.2-4.4 ppm region.[4]

Predicted ¹³C NMR Spectroscopic Data

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides valuable information about the carbon framework of a molecule. The predicted ¹³C NMR spectrum for this compound will reflect the electronic environment of each carbon atom.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-3 | ~90 - 95 | Significant shielding effect from the directly attached iodine atom.[6][7] |

| C-3a | ~140 - 142 | Bridgehead carbon adjacent to the nitrogen and the benzene ring. |

| C-4 | ~122 - 124 | Aromatic carbon. |

| C-5 | ~118 - 120 | Aromatic carbon influenced by the adjacent nitro group. |

| C-6 | ~145 - 148 | Directly attached to the electron-withdrawing nitro group, leading to significant deshielding.[8] |

| C-7 | ~115 - 117 | Aromatic carbon. |

| C-7a | ~125 - 127 | Bridgehead carbon adjacent to the N-methylated nitrogen. |

| N-CH₃ | ~35 - 37 | Typical chemical shift for a methyl group attached to a nitrogen in a heterocyclic ring. |

The carbon atom bearing the iodine (C-3) is expected to be found significantly upfield due to the heavy atom effect. Conversely, the carbon attached to the nitro group (C-6) will be strongly deshielded.[8][9] The remaining aromatic and methyl carbon signals are predicted based on the analysis of similar substituted indazole and iodo-nitroaromatic systems.[1][6]

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Expected Molecular Ion Peaks:

-

Molecular Formula: C₈H₆IN₃O₂

-

Molecular Weight: 303.06 g/mol [10]

-

Calculated Exact Mass: 302.9505 g/mol

-

Expected [M]⁺ Peak (m/z): 302.95

-

Expected [M+H]⁺ Peak (m/z): 303.9578

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition against the calculated exact mass, providing a high degree of confidence in the compound's identity.

Predicted Fragmentation Pathways:

The fragmentation of this compound under electron ionization (EI) is expected to be influenced by the presence of the nitro and iodo substituents.

-

Loss of NO₂: A common fragmentation pathway for nitroaromatic compounds is the loss of a nitro radical (•NO₂), resulting in a fragment ion at m/z ~257.[11][12]

-

Loss of I•: Cleavage of the C-I bond can lead to the loss of an iodine radical (I•), yielding a fragment at m/z ~176.

-

Loss of CH₃•: Loss of the methyl radical from the molecular ion would result in a fragment at m/z ~288.

-

Further Fragmentations: Subsequent losses of small molecules like CO and N₂ from the primary fragment ions can also be expected.[13]

The relative abundance of these fragment ions will provide valuable structural information.

Experimental Protocols

To obtain the spectroscopic data discussed above, the following experimental protocols are recommended.

NMR Spectroscopy

Diagram 1: Workflow for NMR Data Acquisition and Processing

Caption: A streamlined workflow for acquiring and processing NMR data.

Detailed Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube. Ensure complete dissolution.

-

Instrument Setup: Place the NMR tube in the spectrometer. Perform standard tuning and shimming procedures to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon atom. A longer acquisition time and a greater number of scans will be necessary due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. This involves Fourier transformation, phase correction, and baseline correction.

-

Spectral Analysis: Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS). Integrate the peaks in the ¹H NMR spectrum and identify the chemical shifts and multiplicities. In the ¹³C NMR spectrum, identify the chemical shift of each carbon signal.

Mass Spectrometry

Diagram 2: Workflow for Mass Spectrometry Analysis

Caption: A generalized workflow for mass spectrometric analysis.

Detailed Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent compatible with the chosen ionization technique (e.g., methanol or acetonitrile for ESI).

-

Sample Introduction: Introduce the sample into the mass spectrometer. This can be done via direct infusion for a pure sample or through a liquid chromatography (LC) system for mixture analysis and purification verification.

-

Ionization: Ionize the sample using an appropriate method. Electrospray ionization (ESI) is a soft ionization technique suitable for determining the molecular weight with minimal fragmentation. Electron ionization (EI) is a hard ionization technique that will induce fragmentation and provide structural information.[14]

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Analysis: The resulting mass spectrum is analyzed to determine the molecular weight and identify the m/z values of the fragment ions. For high-resolution mass spectrometry, the measured exact mass is compared to the calculated exact mass to confirm the elemental composition.

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound. By leveraging data from structurally similar compounds and fundamental spectroscopic principles, a comprehensive characterization has been outlined. The provided experimental protocols offer a clear roadmap for researchers to obtain and interpret the spectroscopic data for this and other novel substituted indazoles. Adherence to these rigorous analytical practices is fundamental to ensuring the scientific integrity of research and development in the field of medicinal chemistry.

References

-

Teixeira, F. C., Ramos, H., Antunes, I. F., Curto, M. J. M., Duarte, M. T., & Bento, I. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 11(11), 867–885. [Link][1][2][15][16]

-

Niessen, W. M. A., & van der Greef, J. (1992). Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals. Journal of the American Society for Mass Spectrometry, 3(8), 877–883. [Link][17]

-

SpectraBase. (n.d.). 1-Iodo-3-nitrobenzene - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link][9]

-

Schmidt, J., Benter, T., & Mattes, R. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(14), 2181–2190. [Link][11]

-

SpectraBase. (n.d.). 1-Iodo-4-nitrobenzene - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link][8]

-

University of Regensburg. (n.d.). Chemical shifts. [Link][5]

-

Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. [Link][18]

-

University of Wisconsin-River Falls. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link][13]

-

University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. [Link][12]

-

California State Polytechnic University, Pomona. (n.d.). 1H NMR Chemical Shifts. [Link][19]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. [Link][20]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. [Link][21]

Sources

- 1. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. research.rug.nl [research.rug.nl]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. ucl.ac.uk [ucl.ac.uk]

- 6. 1-Iodo-4-nitrobenzene(636-98-6) 13C NMR [m.chemicalbook.com]

- 7. 1-Iodo-2-nitrobenzene(609-73-4) 13C NMR [m.chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. spectrabase.com [spectrabase.com]

- 10. 1363382-12-0 | this compound - Moldb [moldb.com]

- 11. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 13. whitman.edu [whitman.edu]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. [PDF] Synthesis and structural characterization of 1- and 2-substituted indazoles: ester and carboxylic acid derivatives. | Semantic Scholar [semanticscholar.org]

- 16. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives [ouci.dntb.gov.ua]

- 17. researchgate.net [researchgate.net]

- 18. compoundchem.com [compoundchem.com]

- 19. exact-sciences.m.tau.ac.il [exact-sciences.m.tau.ac.il]

- 20. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 21. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

An In-depth Technical Guide to the Molecular Structure, Synthesis, and Characterization of 3-Iodo-1-methyl-6-nitro-1H-indazole

Abstract

This technical guide provides a comprehensive overview of 3-Iodo-1-methyl-6-nitro-1H-indazole, a substituted indazole with significant potential as a versatile building block in medicinal chemistry and materials science. While direct literature on this specific isomer is limited, this document synthesizes information from closely related analogues to project its molecular characteristics, physicochemical properties, and reactivity. A detailed analysis of the indazole scaffold is presented, along with the electronic and steric influences of the iodo, methyl, and nitro substituents. This guide also outlines a plausible, field-proven synthetic protocol and details the expected spectroscopic data for structural elucidation and quality control. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this molecule in their synthetic endeavors.

Introduction: The Indazole Scaffold in Drug Discovery

Indazole derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry.[1][2] Their bicyclic structure, composed of a fused benzene and pyrazole ring, serves as a key pharmacophore in a multitude of biologically active molecules. These compounds exhibit a wide range of pharmacological activities, including anti-inflammatory, antibacterial, antitumor, and anti-HIV properties.[2]

The specific substitution pattern of functional groups on the indazole core profoundly influences the molecule's chemical reactivity and biological efficacy.[1] The title compound, this compound, possesses three key substituents that impart distinct characteristics:

-

The iodo group at the C3 position is a valuable synthetic handle, enabling further functionalization through various cross-coupling reactions, such as the Heck, Suzuki, and Sonogashira reactions.[1][3]

-

The nitro group at the C6 position is a strong electron-withdrawing group, which can influence the molecule's electronic properties and its potential as a kinase inhibitor.

-

The methyl group at the N1 position enhances lipophilicity and can influence the molecule's binding affinity and metabolic stability.

This guide will delve into the molecular architecture of this compound, providing a robust framework for its synthesis and characterization.

Molecular Structure and Physicochemical Properties

While crystallographic data for this compound is not currently available in the public domain, we can infer its structural and physicochemical properties from its constituent parts and data from closely related compounds like 3-Iodo-6-nitro-1H-indazole.[4][5]

Predicted Physicochemical Data

The following table summarizes the predicted physicochemical properties for this compound. These values are extrapolated from known data for similar structures and computational models.

| Property | Predicted Value | Source/Method |

| Molecular Formula | C₈H₆IN₃O₂ | - |

| Molecular Weight | 303.06 g/mol | [1] |

| Appearance | Likely a solid | [1] |

| XLogP3 | ~2.5 | Computational Prediction |

| Hydrogen Bond Donor Count | 0 | - |

| Hydrogen Bond Acceptor Count | 3 | [5] |

| Rotatable Bond Count | 0 | [5] |

| Topological Polar Surface Area | 74.5 Ų | [4][5] |

Structural Insights

The indazole ring system is planar, and the substituents will lie in or close to this plane. The C-I bond at the C3 position is the most likely site for nucleophilic attack in cross-coupling reactions. The nitro group at C6 will withdraw electron density from the benzene ring, affecting the reactivity of the other positions. The methyl group on the N1 nitrogen will sterically influence the adjacent C7 position and may affect crystal packing.

Synthesis and Mechanistic Considerations

The synthesis of this compound can be logically approached through a multi-step sequence starting from a commercially available precursor, 6-nitroindazole. The proposed synthetic pathway is outlined below.

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Step 1: Iodination of 6-Nitroindazole

This procedure is adapted from a known method for the iodination of 6-nitroindazole.[3]

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 6-nitroindazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

-

Base Addition: Add powdered potassium carbonate (K₂CO₃, 2.0 eq) to the solution while maintaining the temperature below 30°C.

-

Iodine Addition: Prepare a solution of iodine (I₂, 2.5 eq) in DMF. Add this solution dropwise to the reaction mixture over 5-6 hours, ensuring the reaction temperature does not exceed 35°C. The reaction is exothermic and should be monitored carefully.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, pour the reaction mixture into ice water. The precipitate, 3-iodo-6-nitro-1H-indazole, is collected by vacuum filtration, washed with water, and dried.

Causality: The use of a base like potassium carbonate is crucial to deprotonate the indazole N-H, forming the more nucleophilic indazolide anion, which then attacks the iodine molecule in an electrophilic substitution reaction at the C3 position. DMF is an excellent polar aprotic solvent for this transformation.

Step 2: N-Methylation of 3-Iodo-6-nitro-1H-indazole

This is a standard N-alkylation reaction.

-

Reaction Setup: To a solution of 3-iodo-6-nitro-1H-indazole (1.0 eq) in a suitable polar aprotic solvent (e.g., acetone, acetonitrile, or DMF), add a base such as potassium carbonate (1.5 eq) or cesium carbonate (1.2 eq).

-

Methylating Agent: Add methyl iodide (CH₃I, 1.2 eq) dropwise to the suspension at room temperature.

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (40-50°C) until the reaction is complete, as monitored by TLC.

-

Workup: After completion, filter off the inorganic salts. Evaporate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Causality: The base deprotonates the remaining N-H of the indazole ring, and the resulting anion acts as a nucleophile, attacking the electrophilic methyl group of methyl iodide in an Sₙ2 reaction to yield the N1-methylated product. The choice of base and solvent can influence the regioselectivity of methylation (N1 vs. N2), though N1 is generally the thermodynamically favored product.

Spectroscopic Characterization

Comprehensive spectroscopic analysis is essential for the unambiguous structural confirmation of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the N-methyl protons. Based on related structures, the aromatic protons on the benzene ring will appear as doublets or doublet of doublets in the downfield region (typically δ 7.5-8.5 ppm). The N-methyl group will exhibit a singlet at approximately δ 3.8-4.2 ppm.

-

¹³C NMR: The carbon NMR will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon bearing the iodine (C3) is expected to be significantly upfield due to the heavy atom effect, likely in the range of δ 90-100 ppm. The carbons of the nitro-substituted benzene ring will have characteristic shifts, and the N-methyl carbon will appear around δ 35-40 ppm.

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the calculated exact mass of the molecule (C₈H₆IN₃O₂). High-resolution mass spectrometry (HRMS) will provide the exact mass, confirming the elemental composition.

| Spectroscopic Data | Expected Values |

| ¹H NMR (DMSO-d₆) | Aromatic H's: ~7.5-8.5 ppm (m); N-CH₃: ~4.0 ppm (s) |

| ¹³C NMR (DMSO-d₆) | C3: ~90 ppm; Aromatic C's: ~110-150 ppm; N-CH₃: ~35 ppm |

| Mass Spectrometry (ESI+) | [M+H]⁺ at m/z 303.96 |

Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable tool for identifying key functional groups.[6]

-

N-O Stretching: The nitro group will exhibit two strong characteristic absorption bands. The asymmetric stretch is expected in the range of 1550-1475 cm⁻¹, and the symmetric stretch will appear between 1360-1290 cm⁻¹.[7]

-

Aromatic C-H Stretching: Bands for the aromatic C-H stretching will be observed above 3000 cm⁻¹.

-

C=C and C=N Stretching: The stretching vibrations of the aromatic and pyrazole rings will appear in the 1600-1450 cm⁻¹ region.

Applications and Future Directions

This compound is a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications. The iodo group at the C3 position is particularly amenable to palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of substituents. This makes it an attractive starting material for the generation of compound libraries for high-throughput screening in drug discovery programs, particularly in the area of kinase inhibitors.[1]

Conclusion

This technical guide has provided a comprehensive, albeit predictive, overview of the molecular structure, synthesis, and characterization of this compound. By leveraging data from closely related analogues, a robust framework for the synthesis and structural elucidation of this compound has been established. The detailed experimental protocols and expected spectroscopic data serve as a valuable resource for researchers aiming to utilize this versatile building block in their synthetic and medicinal chemistry endeavors.

References

-

PharmaCompass. (n.d.). 3-IODO-6-NITRO-1H-INDAZOLE | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). 3-Iodo-6-nitroindazole. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

- Google Patents. (n.d.). WO2006048745A1 - Methods for preparing indazole compounds.

-

PubChem. (n.d.). 6-Nitroindazole. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Retrieved from [Link]

-

University of Calgary. (n.d.). IR: nitro groups. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Crystallographic Characterisation of Pyridyl- and Indoleninyl-Substituted Pyrimido[1,2-b]indazoles. Retrieved from [Link]

-

Wikipedia. (n.d.). Infrared spectroscopy. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]

- 4. 3-IODO-6-NITRO-1H-INDAZOLE | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. 3-Iodo-6-nitroindazole | C7H4IN3O2 | CID 12475306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Infrared spectroscopy - Wikipedia [en.wikipedia.org]

- 7. orgchemboulder.com [orgchemboulder.com]

An In-depth Technical Guide to the Solubility of 3-Iodo-1-methyl-6-nitro-1H-indazole in Common Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 3-Iodo-1-methyl-6-nitro-1H-indazole, a key intermediate in contemporary drug discovery and organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its solubility, predicted solubility profiles in a range of common organic solvents, and detailed experimental protocols for accurate solubility determination.

Introduction: The Significance of Solubility in a Research Context

The solubility of an active pharmaceutical ingredient (API) or a synthetic intermediate is a critical physicochemical parameter that profoundly influences its utility in research and development. For a compound like this compound, understanding its solubility is paramount for a variety of applications, including:

-

Reaction Kinetics and Purity: Ensuring the compound is fully dissolved in a reaction solvent is crucial for achieving optimal reaction rates and preventing the incorporation of undissolved starting material as an impurity in the final product.

-

Purification and Isolation: Solubility differences are the cornerstone of purification techniques such as crystallization and chromatography. A well-characterized solubility profile enables the rational selection of solvent systems for these critical downstream processes.

-

Formulation Development: In the context of drug development, the solubility of a lead compound directly impacts its bioavailability and the feasibility of different administration routes.

-

High-Throughput Screening (HTS): For in vitro biological assays, compounds are typically dissolved in a solvent like Dimethyl Sulfoxide (DMSO) to create stock solutions. Poor solubility can lead to compound precipitation and inaccurate assay results.

This guide will provide the foundational knowledge and practical methodologies to effectively address the solubility challenges associated with this compound.

Physicochemical Properties and Predicted Solubility of this compound

The molecular structure of this compound dictates its interactions with various solvents. The key functional groups and structural features influencing its solubility are:

-

Indazole Core: A bicyclic aromatic heterocyclic system that contributes to the molecule's rigidity and potential for π-π stacking interactions.

-

Nitro Group (-NO2): A strongly electron-withdrawing and polar group capable of acting as a hydrogen bond acceptor.

-

Iodo Group (-I): A large, polarizable halogen atom that increases the molecular weight and can participate in halogen bonding.

-

Methyl Group (-CH3): A nonpolar, lipophilic group.

-

N-Methyl Group: The methylation at the N1 position removes the potential for hydrogen bond donation from the indazole ring, which is present in the parent 1H-indazole.

Based on these features, a qualitative prediction of solubility can be made using the "like dissolves like" principle. The presence of the polar nitro group suggests that polar solvents will be required to overcome the crystal lattice energy of the solid compound. However, the overall molecule possesses significant nonpolar character due to the aromatic core, the methyl group, and the large iodine atom.

Therefore, it is anticipated that this compound will exhibit limited solubility in nonpolar solvents and will require polar solvents for effective dissolution. Highly polar aprotic solvents are predicted to be the most effective.

Table 1: Predicted Solubility of this compound in Common Organic Solvents

| Solvent | Polarity Index | Solvent Type | Predicted Solubility | Rationale for Prediction |

| Hexane | 0.1 | Nonpolar | Very Low / Insoluble | The nonpolar nature of hexane is a poor match for the polar nitro group of the solute. |

| Toluene | 2.4 | Nonpolar (Aromatic) | Low | The aromatic character of toluene may offer some weak π-π stacking interactions, but it is unlikely to overcome the polarity of the nitro group. |

| Diethyl Ether | 2.8 | Polar Aprotic | Low | While possessing a dipole moment, diethyl ether is not sufficiently polar to effectively solvate the highly polar nitroindazole. |

| Dichloromethane (DCM) | 3.1 | Polar Aprotic | Moderate | DCM offers a balance of polarity and the ability to dissolve a range of organic compounds. Some solubility is expected. |

| Ethyl Acetate (EtOAc) | 4.4 | Polar Aprotic | Moderate | Similar to DCM, ethyl acetate's polarity should allow for some degree of dissolution. |

| Tetrahydrofuran (THF) | 4.0 | Polar Aprotic | Moderate to High | THF is a good general-purpose solvent with a higher polarity than ethyl acetate, which should enhance solubility. |

-

Acetone | 5.1 | Polar Aprotic | Moderate to High | Acetone's high polarity makes it a good candidate for dissolving this compound. | | Acetonitrile (ACN) | 5.8 | Polar Aprotic | Moderate to High | Acetonitrile is a polar aprotic solvent that should effectively solvate the polar functional groups of the molecule. | | N,N-Dimethylformamide (DMF) | 6.4 | Polar Aprotic | High / Soluble | DMF is a highly polar aprotic solvent known for its excellent solvating power for a wide range of organic compounds, including those with nitro groups.[1] | | Dimethyl Sulfoxide (DMSO) | 7.2 | Polar Aprotic | High / Soluble | DMSO is one of the most polar aprotic solvents and is an excellent choice for dissolving polar and crystalline organic molecules.[1] | | Methanol (MeOH) | 5.1 | Polar Protic | Moderate | While polar, the hydrogen bonding network of methanol may not be as effective at solvating the N-methylated indazole as aprotic solvents. | | Ethanol (EtOH) | 4.3 | Polar Protic | Low to Moderate | Similar to methanol, but with lower polarity, ethanol is expected to be a less effective solvent. | | Water | 10.2 | Polar Protic | Very Low / Insoluble | The significant nonpolar surface area of the molecule is expected to make it poorly soluble in water. |

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps (e.g., 2 mL or 4 mL)

-

Vortex mixer

-

Thermostatic shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Experimental Workflow Diagram

Sources

The Discovery and Synthetic Evolution of Substituted 1H-Indazoles: A Technical Guide for Researchers

Abstract: The 1H-indazole scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds. This in-depth technical guide provides a comprehensive exploration of the discovery and history of substituted 1H-indazoles, tracing their synthetic evolution from the seminal work of Emil Fischer to the sophisticated methodologies of the 21st century. This guide is designed for researchers, scientists, and drug development professionals, offering a detailed narrative of the causality behind experimental choices, self-validating protocols, and a robust foundation in the scientific literature. We will delve into the classical intramolecular cyclization strategies, the transformative impact of transition metal catalysis, and the emergence of elegant metal-free approaches, all while addressing the persistent challenge of regioselectivity. Through detailed experimental protocols, mechanistic diagrams, and case studies of prominent 1H-indazole-containing drugs, this guide aims to be an indispensable resource for the rational design and synthesis of novel indazole derivatives.

Part 1: The Genesis of a Privileged Scaffold: Discovery and Early Synthetic Endeavors

The story of the indazole ring system is intrinsically linked to the pioneering era of organic chemistry. Its discovery and the initial forays into its synthesis laid the groundwork for over a century of chemical innovation.

The Pioneering Work of Emil Fischer

Contrary to some accounts citing the year 1800, the first synthesis of an indazole derivative is credited to the Nobel laureate Hermann Emil Fischer in the early 1880s.[1] His work on hydrazines, for which he would later receive the Nobel Prize, was instrumental in this discovery. Fischer's initial synthesis involved the thermal cyclization of o-hydrazinocinnamic acid to yield an indazolone, a closely related derivative.[1] This intramolecular condensation reaction was a landmark achievement, demonstrating a viable pathway to this novel heterocyclic system.

Early Intramolecular Cyclization Strategies

Following Fischer's discovery, the late 19th and early 20th centuries saw the development of several foundational methods for constructing the 1H-indazole core, primarily relying on intramolecular cyclization reactions.

One of the earliest and most notable methods is the Jacobson synthesis, which involves the diazotization of o-toluidine derivatives followed by an intramolecular cyclization.[2] The key step is the formation of a diazonium salt, which then undergoes an intramolecular azo coupling.[2]

Mechanism of the Jacobson Synthesis: